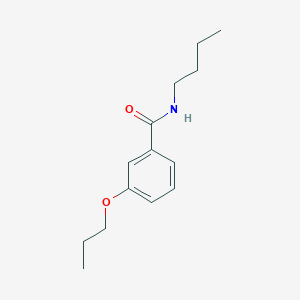![molecular formula C20H19N3O3S B268302 N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide](/img/structure/B268302.png)
N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide, commonly known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs) that is used in the treatment of various types of cancer. Sunitinib was first approved by the FDA in 2006 for the treatment of gastrointestinal stromal tumors and advanced renal cell carcinoma. Since then, it has been approved for the treatment of other types of cancer, including pancreatic neuroendocrine tumors, and has shown promising results in clinical trials for the treatment of other malignancies.
Wirkmechanismus
Sunitinib's mechanism of action involves the inhibition of multiple N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide, leading to the disruption of signaling pathways involved in tumor growth and angiogenesis. Specifically, Sunitinib inhibits the activation of VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth. Additionally, Sunitinib inhibits c-KIT, which is involved in the growth and survival of various types of cancer cells.
Biochemical and Physiological Effects:
Sunitinib's inhibition of N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide leads to several biochemical and physiological effects. It reduces the production of pro-angiogenic factors and inhibits the growth of blood vessels, thereby limiting the blood supply to tumors. Additionally, Sunitinib triggers apoptosis in cancer cells and inhibits their proliferation, leading to a reduction in tumor size.
Vorteile Und Einschränkungen Für Laborexperimente
Sunitinib's broad-spectrum inhibition of N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide makes it a valuable tool for studying the role of these receptors in cancer progression and angiogenesis. It has been used in numerous preclinical studies to investigate the mechanisms of tumor growth and to test the efficacy of novel anti-cancer therapies. However, Sunitinib's potency and specificity can also make it challenging to use in certain experiments, and its effects on non-tumor cells and tissues can complicate its interpretation.
Zukünftige Richtungen
Sunitinib has shown promise in the treatment of various types of cancer, and ongoing research is exploring its potential for use in combination with other anti-cancer therapies. Additionally, studies are investigating the mechanisms of resistance to Sunitinib and the development of novel therapies to overcome this resistance. Finally, research is exploring the potential of Sunitinib for use in the treatment of other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.
In conclusion, Sunitinib is a small molecule inhibitor of N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide that has shown promising results in the treatment of various types of cancer. Its broad-spectrum inhibition of N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide makes it a valuable tool for studying the mechanisms of tumor growth and angiogenesis, and ongoing research is exploring its potential for use in combination with other anti-cancer therapies and in the treatment of other diseases.
Synthesemethoden
The synthesis of Sunitinib involves multiple steps, starting with the reaction of 2,6-dimethylaniline with chlorosulfonic acid to form 2,6-dimethyl-4-sulfonamidobenzenesulfonic acid. This intermediate is then reacted with isonicotinoyl chloride to form the isonicotinamide derivative, which is further reacted with 4-fluoro-3-nitrobenzoic acid to form the final product, Sunitinib.
Wissenschaftliche Forschungsanwendungen
Sunitinib has been extensively studied in preclinical and clinical settings for its anti-tumor activity and mechanism of action. It has been shown to inhibit multiple N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these receptors, Sunitinib blocks critical signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Eigenschaften
Produktname |
N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide |
|---|---|
Molekularformel |
C20H19N3O3S |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-14-4-3-5-15(2)19(14)23-27(25,26)18-8-6-17(7-9-18)22-20(24)16-10-12-21-13-11-16/h3-13,23H,1-2H3,(H,22,24) |
InChI-Schlüssel |
YUTISZLIILSREH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268220.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268224.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)

![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)


![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)

![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)